2-(Dimethylamino)acetyl chloride hydrochloride
Overview
Description
2-(Dimethylamino)acetyl chloride hydrochloride is an organic compound with the molecular formula C4H9Cl2NO and a molecular weight of 158.03 g/mol . It is commonly used as an intermediate in organic synthesis and is known for its reactivity due to the presence of both an acyl chloride and a dimethylamino group.
Mechanism of Action
Mode of Action
It is known to be used as an intermediate in organic synthesis , suggesting that it may interact with its targets through chemical reactions to form new compounds.
Action Environment
The action, efficacy, and stability of 2-(Dimethylamino)acetyl chloride hydrochloride can be influenced by various environmental factors. For instance, it is sensitive to moisture and should be stored under inert gas at 2-8°C . These conditions can affect the compound’s stability and, consequently, its action and efficacy.
Biochemical Analysis
Biochemical Properties
2-(Dimethylamino)acetyl chloride hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as acetyltransferases, which facilitate the transfer of acetyl groups to specific substrates . This compound can also interact with proteins and other biomolecules through covalent bonding, leading to modifications that can alter their function and activity .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the activity of transcription factors, leading to changes in gene expression patterns . Additionally, this compound can impact cellular metabolism by modifying enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can act as an acetylating agent, transferring acetyl groups to specific amino acid residues on proteins . This modification can lead to changes in protein structure and function, potentially inhibiting or activating enzyme activity . Additionally, the acetylation of transcription factors can result in altered gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is sensitive to moisture and should be stored in a dry, well-ventilated place . Over time, it may degrade, leading to a decrease in its effectiveness in biochemical reactions . Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and enzyme activity . Toxic or adverse effects have been observed at high doses, including damage to organs and tissues . It is important to carefully control the dosage to avoid these harmful effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to acetylation reactions . It interacts with enzymes such as acetyltransferases, which facilitate the transfer of acetyl groups to specific substrates . This compound can also affect metabolic flux and metabolite levels by modifying enzymes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence its localization and accumulation in specific cellular compartments . The compound’s distribution can affect its activity and function, as well as its potential toxicity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors can direct the compound to specific compartments or organelles within the cell . The localization of this compound can impact its activity and function, as well as its interactions with other biomolecules .
Preparation Methods
The synthesis of 2-(Dimethylamino)acetyl chloride hydrochloride typically involves the reaction of dimethylamine with chloroacetyl chloride in the presence of hydrochloric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve similar reaction conditions but on a larger scale, with additional purification steps to achieve high purity .
Chemical Reactions Analysis
2-(Dimethylamino)acetyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form substituted amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-(Dimethylamino)acetic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with other carbonyl compounds to form more complex molecules.
Common reagents used in these reactions include bases like sodium hydroxide and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Dimethylamino)acetyl chloride hydrochloride has several applications in scientific research:
Comparison with Similar Compounds
2-(Dimethylamino)acetyl chloride hydrochloride can be compared with similar compounds such as:
2-(Dimethylamino)ethyl chloride hydrochloride: This compound has a similar structure but lacks the acyl chloride group, making it less reactive in acylation reactions.
N,N-Dimethylglycine: This compound is structurally similar but does not contain the chloride groups, resulting in different reactivity and applications.
The uniqueness of this compound lies in its dual functionality, combining the reactivity of an acyl chloride with the properties of a dimethylamino group, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-(dimethylamino)acetyl chloride;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO.ClH/c1-6(2)3-4(5)7;/h3H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAXDKDOPWPFML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90553914 | |
Record name | N,N-Dimethylglycyl chloride--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90553914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60853-81-8 | |
Record name | N,N-Dimethylglycyl chloride--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90553914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(dimethylamino)acetyl chloride hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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